2-Amino-5-fluorobenzoic acid

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Research supply challenge: inconsistent quality of fluorinated anthranilic acid building blocks disrupts SAR reproducibility. 2-Amino-5-fluorobenzoic acid (CAS 446-08-2) solves this with orthogonal amine/acid functionality for modular derivatization. • Antibacterial hit: IC50 3.19 µM vs E. faecalis • TRP1 counterselection agent for S. cerevisiae genetics • Benchmark pKa/HOMO-LUMO data for fluorine SAR modeling • ≥98% purity; ambient shipping globally

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 446-08-2
Cat. No. B014672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluorobenzoic acid
CAS446-08-2
Synonyms2-amino-5-fluorobenzoic acid
5-FABA cpd
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)N
InChIInChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyFPQMGQZTBWIHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluorobenzoic Acid: Fluorinated Scaffold for Medicinal Chemistry


2-Amino-5-fluorobenzoic acid (CAS 446-08-2), also known as 5-fluoroanthranilic acid, is a halogenated aromatic amino acid and a derivative of anthranilic acid where the hydrogen at the 5-position of the phenyl ring is replaced by a fluorine atom [1]. With a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol , this compound presents as a light yellow to light brown crystalline powder with a melting point of 181-185 °C . It functions as a crucial building block in organic synthesis, valued for its orthogonal functional groups—a primary amine and a carboxylic acid—which facilitate its incorporation into more complex molecules via amide bond formation and other transformations . The strategic placement of the fluorine atom is a key design feature, intended to modulate the electronic properties, metabolic stability, and lipophilicity of downstream drug candidates and chemical probes, distinguishing it from its non-fluorinated and other halogenated analogs.

Orthogonal functional groups — amine and carboxylic acid enable modular incorporation via amide coupling and scaffold diversification.
5-Fluoro substitution — modulates electronic properties, metabolic stability, and lipophilicity for research compound profiling.
Regiospecific scaffold — supports target-engagement and selectivity studies; distinct from 4-fluoro or non-halogenated analogs.

2-Amino-5-fluorobenzoic Acid: Why Substitution Fails


The selection of 2-amino-5-fluorobenzoic acid over its close structural analogs (e.g., 2-amino-5-chlorobenzoic acid, 2-amino-5-bromobenzoic acid, or the non-fluorinated anthranilic acid) is not arbitrary. The fluorine atom's small van der Waals radius and high electronegativity confer unique and non-linear effects on a molecule's physicochemical properties [1]. Computational studies demonstrate that substituting fluorine with chlorine or bromine at the 5-position leads to distinct changes in both pKa and frontier molecular orbital (HOMO-LUMO) energy gaps, which are critical determinants of a compound's reactivity and binding interactions [2]. Furthermore, the specific regioisomer is essential; while other fluorinated analogs like 2-amino-4-fluorobenzoic acid exist, the 5-fluoro substitution is required for specific biological activities, such as acting as a toxic antimetabolite in the yeast tryptophan pathway [3]. Therefore, substituting this specific fluorinated scaffold with a seemingly similar analog can lead to a complete loss of desired biological activity, altered reaction outcomes, or compromised physicochemical profiles in the final compound.

5-Chloro / bromo analogs

Different computed pKa and HOMO‑LUMO gap may shift reactivity, ionization, and binding profiles compared to the 5-fluoro scaffold.

Non-fluorinated anthranilic acid

Lacks fluorine-mediated modulation of metabolic stability and lipophilicity; downstream compound properties may differ markedly.

2-Amino-4-fluorobenzoic acid (regioisomer)

Positional isomer does not support TRP1 counterselection specificity, indicating critical regioisomer-dependent biological context.

2-Amino-5-fluorobenzoic Acid: Differentiating Evidence


pKa Modulation by Fluorine Substitution

A computational study using MOPAC compared the pKa of 2-amino-5-fluorobenzoic acid with its chloro- and bromo- analogs. The fluorine-substituted derivative exhibits a lower pKa than both the non-halogenated parent and the brominated analog, influencing its ionization state at physiological pH and its potential for salt formation and solubility [1].

pKa modulation by F
Class-level
pKa = 5.67 (computed)
vs Br 5.72, Cl 5.75 Δ −0.05 / −0.08
Supports distinct ionization and solubility profiles.
Computational prediction; empirical validation recommended.
Medicinal Chemistry Computational Chemistry Physicochemical Properties

HOMO-LUMO Gap: Fluorine vs. Heavier Halogens

Density Functional Theory (DFT) calculations reveal that the frontier molecular orbital energy gap (HOMO-LUMO gap) differs among halogenated analogs. 2-Amino-5-fluorobenzoic acid exhibits a specific gap value, which is larger than that of the bromo analog, suggesting differences in chemical reactivity and potential charge transfer interactions [1].

HOMO-LUMO gap
Reported
4.59 eV (F) vs 3.83 eV (Br)
Δ +0.76 eV larger gap vs Br analog
Higher kinetic stability relative to brominated analog.
DFT modeled; experimental reactivity to verify.
Computational Chemistry Molecular Modeling Reactivity Prediction

Antibacterial Activity Against Enterococcus faecalis

In an antibacterial assay against Enterococcus faecalis CECT 481, 2-amino-5-fluorobenzoic acid demonstrated growth inhibitory activity. The compound's half-maximal inhibitory concentration (IC50) provides a benchmark for comparing its potency against this clinically relevant Gram-positive pathogen [1].

Antibacterial IC50
Assay context
IC50 = 3.19 µM
E. faecalis CECT 481
Supports antimicrobial screening hit context.
Broth dilution; strain-specific endpoint.
Antibacterial Drug Discovery Infectious Disease

Yeast TRP1 Counterselection Application

2-Amino-5-fluorobenzoic acid acts as a specific and toxic antimetabolite for the tryptophan pathway in Saccharomyces cerevisiae. This property is harnessed for the counterselection of the TRP1 genetic marker, a standard tool in yeast molecular biology [1]. The specificity of this interaction is underscored by the fact that TRP1-deficient strains lack the enzyme (anthranilate synthase) required to convert the compound to the toxic metabolite 5-fluorotryptophan, rendering them resistant .

TRP1 counterselection
Data to verify
Selective toxicity to TRP1+ S. cerevisiae
Essential yeast genetic counterselection tool; non-fluorinated analog inactive.
Functional specificity; independent source verification limited.
Molecular Biology Yeast Genetics Counterselection

Scaffold for Styrylquinazolinone Anticancer Agents

2-Amino-5-fluorobenzoic acid is a key precursor in the synthesis of styrylquinazolinones, a class of compounds identified as potential anticancer agents . The fluorine substituent is a critical structural feature intended to enhance the binding affinity, metabolic stability, and pharmacokinetic profile of the resulting drug candidates [1].

Styrylquinazolinone precursor
Reported
Direct fluorinated building block
vs non-fluorinated 2-aminobenzoic acid
Supports synthesis of fluorinated oncology probes.
Synthetic utility; derived product activity requires independent validation.
Anticancer Medicinal Chemistry Synthetic Intermediate

2-Amino-5-fluorobenzoic Acid: Validated Research Applications


Fluorinated Bioactive Molecule Synthesis

Procure 2-amino-5-fluorobenzoic acid as a core scaffold for building compound libraries, particularly for synthesizing styrylquinazolinones . Its fluorine atom is incorporated to enhance metabolic stability and modulate target binding, providing a distinct advantage over non-fluorinated analogs in lead optimization campaigns [1].

Yeast TRP1 Counterselection Assays

Utilize 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) as a selective agent in Saccharomyces cerevisiae genetics. Its toxic antimetabolite activity against the tryptophan pathway makes it a critical reagent for counterselecting the TRP1 marker, a function that cannot be performed by the natural metabolite anthranilic acid [2].

Antibacterial Hit Discovery

Use 2-amino-5-fluorobenzoic acid as a validated hit compound in antibacterial screens against Enterococcus faecalis, where it exhibits an IC50 of 3.19 µM [3]. This provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at developing novel agents against this opportunistic pathogen.

Computational Modeling of Fluorine Effects

Use the experimentally validated computational data (pKa, HOMO-LUMO gap) for 2-amino-5-fluorobenzoic acid as a benchmark for modeling the effects of fluorine substitution on aromatic scaffolds [4]. The quantitative differences observed relative to Cl- and Br-analogs inform the rational design of new chemical entities with tailored electronic properties.

Application
Selection Property
Validation Focus
Fluorinated probe & library synthesis
Fluorine-mediated physicochemical modulation
Lead optimization and SAR studies
Yeast TRP1 counterselection assays
5-Fluoroanthranilic acid antimetabolite activity
Specificity for TRP1 marker counterselection
Antibacterial screening hit identification
Reported growth inhibition against E. faecalis
MIC endpoint and structure-activity exploration
Computational benchmark for fluorine effects
Computed pKa and HOMO-LUMO reference data
Modeling electronic effects of halogen substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.